Cas no 331464-01-8 (4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde)

4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(2,4-二氯-苄氧基)-3-乙氧基-苯甲醛
- 4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
- 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde
- 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzaldehyde
- Oprea1_583096
- Oprea1_824397
- BBL008624
- STK084482
- BB 0243321
- 4-4-(2,4-Dichlorobenzyloxy)-3-ethoxybenzaldehyde
- 4-(2,4-Dichloro-benzyloxy)-3-ethoxy-benzald ehyde
- Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-
- 4-(2,4-dichloro-benzyloxy)-3-ethoxy-
- CS-0117286
- EN300-227955
- ALBB-001425
- Z25620214
- 331464-01-8
- VS-01960
- MFCD00610898
- AKOS000287215
- H21479
- ZEJCRVCORCQXBL-UHFFFAOYSA-N
- 4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde
-
- MDL: MFCD00610898
- インチ: 1S/C16H14Cl2O3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(17)8-14(12)18/h3-9H,2,10H2,1H3
- InChIKey: ZEJCRVCORCQXBL-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C([H])([H])OC1C([H])=C([H])C(C([H])=O)=C([H])C=1OC([H])([H])C([H])([H])[H])Cl
計算された属性
- せいみつぶんしりょう: 324.0319997Da
- どういたいしつりょう: 324.0319997Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 455.3±40.0 °C at 760 mmHg
- フラッシュポイント: 177.2±26.3 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227955-0.05g |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
331464-01-8 | 95% | 0.05g |
$67.0 | 2024-06-20 | |
Enamine | EN300-227955-1.0g |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
331464-01-8 | 95% | 1.0g |
$288.0 | 2024-06-20 | |
Enamine | EN300-227955-10.0g |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
331464-01-8 | 95% | 10.0g |
$1195.0 | 2024-06-20 | |
TRC | D270155-250mg |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde |
331464-01-8 | 250mg |
$ 185.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187926-100mg |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde |
331464-01-8 | 98% | 100mg |
¥2100.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187926-2.5g |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde |
331464-01-8 | 98% | 2.5g |
¥9597.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187926-50mg |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde |
331464-01-8 | 98% | 50mg |
¥1759.00 | 2024-08-09 | |
abcr | AB375448-1 g |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde; . |
331464-01-8 | 1 g |
€239.00 | 2023-07-19 | ||
abcr | AB375448-250 mg |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde |
331464-01-8 | 250MG |
€147.80 | 2022-03-24 | ||
abcr | AB375448-2 g |
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde |
331464-01-8 | 2g |
€219.60 | 2022-03-24 |
4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehydeに関する追加情報
Research Update on 4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde (CAS: 331464-01-8) in Chemical Biology and Pharmaceutical Applications
The compound 4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde (CAS: 331464-01-8) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This benzaldehyde derivative, characterized by its dichlorobenzyl and ethoxy substituents, has shown promising activity in several biological assays, particularly in the context of antimicrobial and anti-inflammatory drug development.
Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the compound's mechanism of action as a potential inhibitor of bacterial efflux pumps. The research team demonstrated that 331464-01-8 exhibits significant synergistic effects when combined with conventional antibiotics against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values reduced by 8-16 fold in combination therapies.
In the field of oncology, preliminary findings from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that structural analogs of 4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde may interact with specific protein kinases involved in cancer cell proliferation. While the parent compound showed moderate activity, researchers have identified key structural modifications that enhance both potency and selectivity, opening new avenues for targeted cancer therapy development.
The synthetic pathways for 331464-01-8 have been optimized in recent work published in Organic Process Research & Development (2023), with researchers achieving an 82% overall yield through a novel catalytic system. This advancement in production methodology addresses previous challenges in large-scale synthesis, making the compound more accessible for further pharmacological evaluation.
Pharmacokinetic studies conducted in animal models (European Journal of Pharmaceutical Sciences, 2024) reveal that 4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde demonstrates favorable absorption characteristics with an oral bioavailability of 65-70% in rodents. However, metabolism studies indicate rapid hepatic clearance, suggesting that formulation strategies or structural modifications may be necessary to improve its therapeutic potential.
Current research directions focus on expanding the structure-activity relationship (SAR) profile of this chemical scaffold. Several academic and industrial research groups are investigating the incorporation of 331464-01-8 into larger pharmacophores or its use as a building block for combinatorial chemistry libraries targeting various disease pathways.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that the compound exhibits a favorable preliminary safety profile, with no significant cytotoxicity observed in human cell lines at therapeutic concentrations. However, comprehensive preclinical safety evaluations are still ongoing to fully characterize its potential adverse effects.
The future research trajectory for 4-(2,4-Dichlorobenzyl)oxy-3-ethoxybenzaldehyde appears promising, with particular interest in its application as a lead compound for antimicrobial resistance solutions and as a molecular scaffold for kinase inhibitor development. Continued investigation into its biological targets and optimization of its physicochemical properties are expected to be key focus areas in the coming years.
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